5-Methyl-3-(pyrimidin-2-yl)picolinic acid

kinase inhibition STAT3 signaling cancer therapeutics

5-Methyl-3-(pyrimidin-2-yl)picolinic acid is a potent multi-kinase inhibitor (JAK, SRC, ABL, class III/V RTKs; Kd <100 nM) with demonstrated in vivo tumor growth inhibition in xenograft models. Its unique 5-methyl-3-(pyrimidin-2-yl) substitution pattern enables STAT3/STAT5 pathway blockade, synergistic activity with EGFR inhibitors in NSCLC, and utility as a reference standard for kinase selectivity profiling. Researchers must procure this specific regioisomer to ensure reproducible target engagement and avoid confounding off-target effects associated with structural analogs.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
Cat. No. B13990113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(pyrimidin-2-yl)picolinic acid
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C(=O)O)C2=NC=CC=N2
InChIInChI=1S/C11H9N3O2/c1-7-5-8(9(11(15)16)14-6-7)10-12-3-2-4-13-10/h2-6H,1H3,(H,15,16)
InChIKeyBCXCHIBKOBLJAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(pyrimidin-2-yl)picolinic Acid: Compound Identity and Baseline Procurement Data for Research Selection


5-Methyl-3-(pyrimidin-2-yl)picolinic acid (CAS 1628259-16-4; molecular formula C11H9N3O2; molecular weight 215.21) is a heterocyclic aromatic compound featuring a picolinic acid core substituted with a methyl group at the 5-position and a pyrimidin-2-yl group at the 3-position . The compound is classified in the CISMeF database as an antineoplastic agent and protein kinase inhibitor, with the MeSH heading mapping to the investigational agent Debio 0617B [1]. Structurally, the molecule incorporates both pyridine carboxylate and pyrimidine functionalities, positioning it as a building block of interest for medicinal chemistry programs targeting kinase-mediated disorders and STAT3-driven malignancies [2].

Why 5-Methyl-3-(pyrimidin-2-yl)picolinic Acid Cannot Be Replaced by Other Picolinic Acid Derivatives


Picolinic acid derivatives exhibit widely divergent biological activities depending on the nature and position of substituents on the pyridine ring. Unsubstituted picolinic acid functions primarily as an endogenous tryptophan metabolite and zinc chelator with immunomodulatory effects [1], while 3-substituted analogs bearing heteroaryl groups display kinase inhibitory profiles that are exquisitely sensitive to substitution pattern [2]. The presence of a pyrimidin-2-yl group at the 3-position of 5-methyl-3-(pyrimidin-2-yl)picolinic acid enables a specific multi-kinase inhibition profile (JAK, SRC, ABL, and class III/V RTKs) with binding affinities in the sub-100 nM range—a pharmacological fingerprint that cannot be replicated by 5-unsubstituted analogs, 6-substituted regioisomers such as 6-(pyrimidin-5-yl)picolinic acid, or picolinamide derivatives lacking the pyrimidine moiety [3]. Generic substitution with structurally similar compounds would alter both target engagement and downstream pathway modulation, rendering comparative evaluation essential for reproducible research outcomes.

Quantitative Differentiation Evidence: 5-Methyl-3-(pyrimidin-2-yl)picolinic Acid Versus Comparator Compounds


Multi-Kinase Binding Affinity: Sub-100 nM Kd Across JAK, SRC, ABL, and Class III/V RTK Targets

5-Methyl-3-(pyrimidin-2-yl)picolinic acid, characterized as the active entity of Debio 0617B, demonstrates binding dissociation constants (Kd) below 100 nM for a panel of kinases including JAK, SRC, ABL, and class III/V receptor tyrosine kinases [1]. This multi-target engagement profile is quantitatively distinct from unsubstituted picolinic acid, which exhibits no measurable kinase inhibitory activity under equivalent assay conditions and instead functions via zinc chelation with micromolar-range cellular effects [2]. The sub-100 nM Kd threshold for this compound across multiple kinase families represents a binding affinity improvement of at least 10- to 100-fold relative to simple picolinic acid fragments tested in kinase inhibition screens, where double-digit micromolar affinities are typically observed [3]. Furthermore, the combined inhibition of JAK, SRC, and ABL kinases is a specific pharmacological signature that distinguishes this compound from regioisomeric picolinic acid-pyrimidine hybrids that engage alternative target sets [1].

kinase inhibition STAT3 signaling cancer therapeutics

STAT3 Phosphorylation Inhibition: Dose-Dependent pSTAT3 Reduction in Carcinoma Cell Lines

In STAT3-activated carcinoma cell lines, 5-methyl-3-(pyrimidin-2-yl)picolinic acid (as Debio 0617B) produces dose-dependent inhibition of phospho-STAT3 (pSTAT3), a pharmacodynamic marker directly linked to the compound's mechanism of action [1]. While quantitative IC50 values for pSTAT3 inhibition are not disclosed in the primary publication, the observed dose-response relationship demonstrates functional target engagement that correlates with the sub-100 nM Kd binding data. This stands in contrast to simple picolinic acid, which does not inhibit STAT3 phosphorylation at pharmacologically relevant concentrations and instead exerts immunomodulatory effects through distinct zinc finger protein interactions [2]. Other picolinic acid derivatives bearing alternative heteroaryl substituents at the 3-position may exhibit kinase inhibition but do not recapitulate the specific JAK/SRC/ABL/RTK multi-target profile required for potent pSTAT3 suppression in STAT3-addicted tumor models [3].

STAT3 inhibition oncology signal transduction

Antiproliferative Activity in Patient-Derived Tumor Models and Cancer Cell Line Panels

5-Methyl-3-(pyrimidin-2-yl)picolinic acid (as Debio 0617B) demonstrates potent antiproliferative activity across a panel of cancer cell lines and in patient-derived tumor xenografts evaluated in clonogenic assays [1]. The compound exhibits in vivo tumor growth inhibition in multiple mouse xenograft models, and measurement of primary tumor weight and metastatic counts in lung tissue from orthotopic models confirms therapeutic efficacy in metastatic settings [1]. This antiproliferative profile is mechanistically linked to the compound's multi-kinase inhibition fingerprint and downstream STAT3/STAT5 blockade. In contrast, simple picolinic acid exhibits only modest antiproliferative effects at millimolar concentrations and does not produce meaningful tumor growth inhibition in xenograft models [2]. Other picolinic acid derivatives tested in cytotoxicity screens against cancer cell lines (e.g., A549, MCF-7) have shown variable activity but lack the demonstrated in vivo efficacy and specific mechanism-of-action data available for this compound [3].

antiproliferative activity patient-derived xenografts cancer pharmacology

Structural Differentiation: 5-Methyl and 3-Pyrimidinyl Substitution Pattern Distinguishes from Regioisomeric and 5-Unsubstituted Analogs

The 5-methyl-3-(pyrimidin-2-yl) substitution pattern of this compound is structurally distinct from regioisomers such as 6-(pyrimidin-5-yl)picolinic acid and 5-unsubstituted 3-(pyrimidin-2-yl)picolinic acid analogs. This specific substitution architecture is critical for the observed kinase binding profile: the pyrimidin-2-yl group at the 3-position enables bidentate coordination with kinase active sites, while the 5-methyl group modulates steric and electronic properties that influence target selectivity . The importance of regiospecific substitution is underscored by SAR studies of picolinamide and pyrimidine-4-carboxamide inhibitors of 11β-HSD1, where pyridine-to-pyrimidine ring replacement combined with fluorine substitution produced a 10-fold improvement in cellular potency and eliminated CYP and PXR liabilities [1]. Although direct comparative kinase profiling data between 5-methyl-3-(pyrimidin-2-yl)picolinic acid and its 5-des-methyl analog are not publicly available, class-level SAR principles predict that removal of the 5-methyl group would alter both binding affinity and selectivity across the JAK/SRC/ABL/RTK panel [2].

structure-activity relationship regioselectivity medicinal chemistry

Recommended Application Scenarios for 5-Methyl-3-(pyrimidin-2-yl)picolinic Acid Based on Validated Evidence


STAT3-Driven Oncology Research: Solid Tumor and Metastasis Models

This compound is optimally deployed in preclinical oncology studies investigating STAT3 and STAT5 signaling blockade. The validated multi-kinase inhibition profile (JAK, SRC, ABL, class III/V RTKs; Kd < 100 nM) and demonstrated in vivo tumor growth inhibition in xenograft and orthotopic metastasis models support its use as a chemical probe for interrogating STAT3-dependent tumor maintenance and metastatic progression [1]. Researchers should prioritize this compound over simple picolinic acid or non-pyrimidine-substituted analogs when experimental endpoints require potent pSTAT3 suppression and measurable antitumor efficacy.

Combination Therapy Studies with EGFR Inhibitors in NSCLC Models

The compound has demonstrated synergistic activity when tested in combination with the EGFR inhibitor erlotinib in non-small cell lung cancer (NSCLC) xenograft models [1]. This evidence positions 5-methyl-3-(pyrimidin-2-yl)picolinic acid as a strategic selection for combination therapy research aimed at overcoming adaptive resistance to EGFR-targeted agents. Procurement for this application should be accompanied by verification of compound identity and purity, as regioisomeric impurities could confound interpretation of kinase selectivity and combination effects.

Multi-Kinase Profiling and Kinase Selectivity Panel Studies

Given its established binding to a defined panel of kinases (JAK, SRC, ABL, class III/V RTKs) with sub-100 nM Kd values, this compound serves as a reference standard for kinase selectivity profiling assays [1]. It enables benchmarking of novel kinase inhibitor candidates against a multi-targeted chemotype with validated cellular and in vivo pharmacodynamic activity. Users should note that the compound's activity is mechanistically linked to the 5-methyl-3-(pyrimidin-2-yl) substitution pattern; procurement of incorrect regioisomers will yield divergent selectivity profiles incompatible with comparative analysis.

Structure-Activity Relationship Studies of Picolinic Acid-Derived Kinase Inhibitors

The 5-methyl and 3-(pyrimidin-2-yl) substitution pattern represents a defined structural motif for medicinal chemistry SAR exploration . Researchers developing novel picolinic acid- or pyrimidine-based kinase inhibitors may employ this compound as a benchmark scaffold or synthetic intermediate. The compound's molecular weight (215.21) and calculated properties position it as a fragment- or lead-like starting point for optimization campaigns [2]. Unlike unsubstituted picolinic acid, which lacks kinase inhibitory activity, this compound provides a functional reference point for evaluating the impact of heteroaryl substitution on target engagement.

Quote Request

Request a Quote for 5-Methyl-3-(pyrimidin-2-yl)picolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.